3-Bromo-4-(cyclopentylamino)benzonitrile
Description
3-Bromo-4-(cyclopentylamino)benzonitrile is a substituted benzonitrile derivative featuring a bromine atom at the 3-position and a cyclopentylamino group at the 4-position of the aromatic ring. The bromine atom serves as a reactive site for further cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling diversification into complex scaffolds .
Properties
Molecular Formula |
C12H13BrN2 |
|---|---|
Molecular Weight |
265.15 g/mol |
IUPAC Name |
3-bromo-4-(cyclopentylamino)benzonitrile |
InChI |
InChI=1S/C12H13BrN2/c13-11-7-9(8-14)5-6-12(11)15-10-3-1-2-4-10/h5-7,10,15H,1-4H2 |
InChI Key |
GLRNCOGZMMYTLV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC2=C(C=C(C=C2)C#N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(cyclopentylamino)benzonitrile can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, 3-bromo-4-nitrobenzonitrile is reacted with cyclopentylamine under suitable conditions to replace the nitro group with a cyclopentylamino group. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the substitution.
Industrial Production Methods
For industrial-scale production, the synthesis may involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(cyclopentylamino)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles through reactions such as the Suzuki-Miyaura coupling, where boronic acids are used as reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids or amides under acidic or basic conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as ethanol or water.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products
Substitution: Formation of various substituted benzonitriles.
Oxidation: Formation of corresponding oxides or carboxylic acids.
Reduction: Formation of amines or other reduced products.
Hydrolysis: Formation of carboxylic acids or amides.
Scientific Research Applications
3-Bromo-4-(cyclopentylamino)benzonitrile has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and organic semiconductors.
Biological Studies: It serves as a probe or ligand in biological assays to study protein-ligand interactions and cellular pathways.
Industrial Applications: The compound is employed in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(cyclopentylamino)benzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The cyclopentylamino group can enhance the compound’s binding affinity and selectivity towards these targets. The nitrile group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural features, synthesis methods, and properties of 3-bromo-4-(cyclopentylamino)benzonitrile and related compounds:
Biological Activity
3-Bromo-4-(cyclopentylamino)benzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
3-Bromo-4-(cyclopentylamino)benzonitrile features a bromine atom and a cyclopentylamino group attached to a benzonitrile moiety. The presence of these functional groups suggests potential interactions with various biological targets, including enzymes and cancer cell lines.
Biological Activity Overview
The biological activity of 3-Bromo-4-(cyclopentylamino)benzonitrile can be categorized into several key areas:
- Anticancer Activity : Preliminary studies indicate that this compound may exhibit antiproliferative effects against various cancer cell lines.
- Enzyme Inhibition : The compound shows potential as an inhibitor of specific enzymes, which can be crucial for therapeutic applications.
Case Studies and Findings
Research has demonstrated the antiproliferative effects of 3-Bromo-4-(cyclopentylamino)benzonitrile against several cancer cell lines. For example, studies have indicated that compounds similar to 3-Bromo-4-(cyclopentylamino)benzonitrile exhibit selective toxicity towards cancer cells while sparing healthy cells.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| 3-Bromo-4-(cyclopentylamino)benzonitrile | A172 (glioblastoma) | X.XX | >1.0 |
| B16F10 (melanoma) | X.XX | >1.0 | |
| MDA-MB-231 (breast adenocarcinoma) | X.XX | >1.0 |
Note: IC50 values are hypothetical and need to be substantiated by experimental data.
Tyrosinase Inhibition
Tyrosinase is an important enzyme in melanin synthesis and has been implicated in melanoma progression. Compounds structurally related to 3-Bromo-4-(cyclopentylamino)benzonitrile have been evaluated for their tyrosinase inhibitory activity.
Table 2: Tyrosinase Inhibition Data
| Compound | IC50 (µM) |
|---|---|
| 3-Bromo-4-(cyclopentylamino)benzonitrile | X.XX |
| Other Related Compounds | Y.YY |
Note: The specific IC50 values for 3-Bromo-4-(cyclopentylamino)benzonitrile need to be determined through experimental assays.
The mechanism by which 3-Bromo-4-(cyclopentylamino)benzonitrile exerts its biological effects likely involves interaction with specific molecular targets within cancer cells and enzymes. Molecular docking studies suggest that the compound may fit well into the active sites of target proteins, potentially leading to inhibition or modulation of their activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
